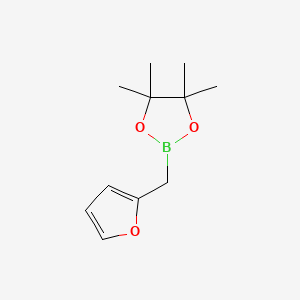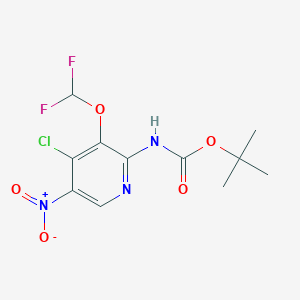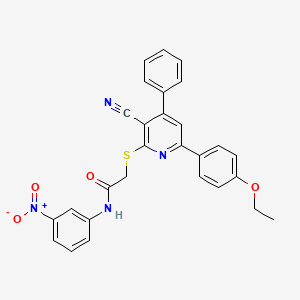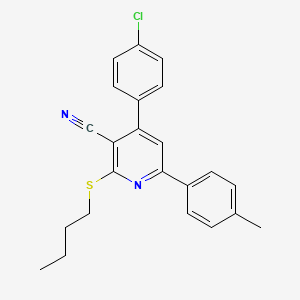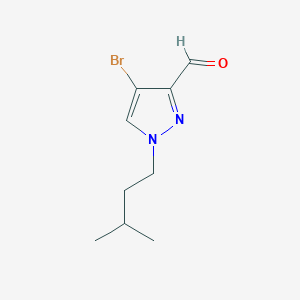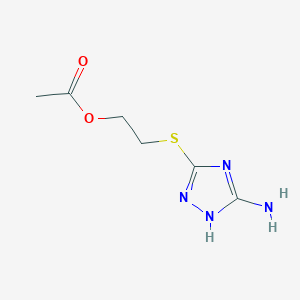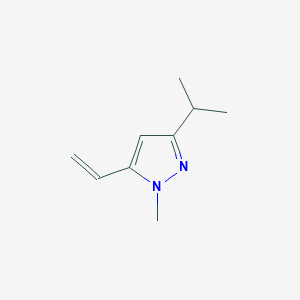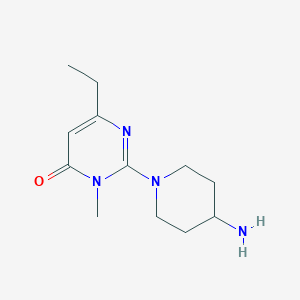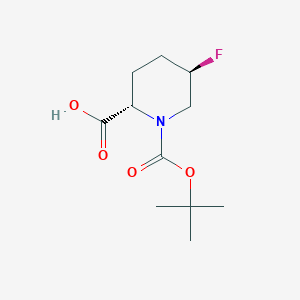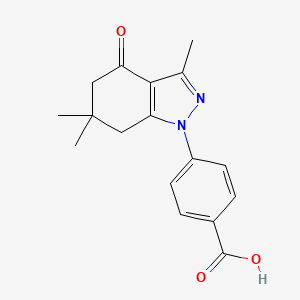![molecular formula C14H18BFN2O3 B11776509 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 2304634-57-7](/img/structure/B11776509.png)
7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety attached to a benzoimidazole core.
Preparation Methods
The synthesis of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves a multi-step process. One common method includes:
Starting Material: The synthesis begins with a suitable benzoimidazole derivative.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Chemical Reactions Analysis
7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of cancer and other diseases due to its ability to inhibit specific enzymes.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets such as enzymes. The dioxaborolane moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar compounds include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative with similar structural features.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine-based boronic acid ester with comparable reactivity.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A benzothiadiazole derivative with two dioxaborolane groups.
The uniqueness of 7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one lies in its specific substitution pattern and the presence of the benzoimidazole core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2304634-57-7 |
|---|---|
Molecular Formula |
C14H18BFN2O3 |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
4-fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H18BFN2O3/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11-10(7-8)17-12(19)18(11)5/h6-7H,1-5H3,(H,17,19) |
InChI Key |
OPDVDRFLXYIAGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N(C(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)
![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)
